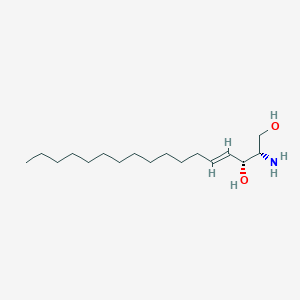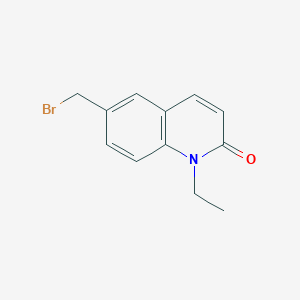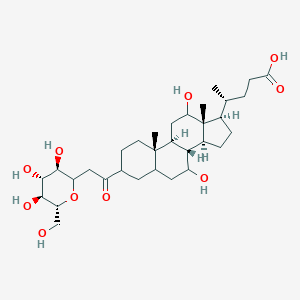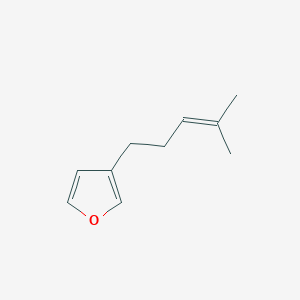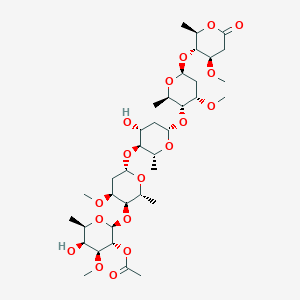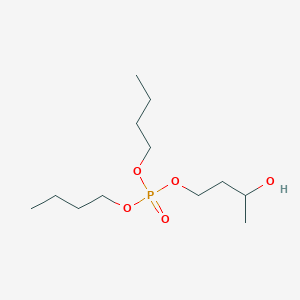
Dibutyl 3-hydroxybutyl phosphate
Overview
Description
Dibutyl-3-Hydroxybutyl Phosphate is an organophosphorus compound produced from the metabolism of tributyl phosphate. It is known for its role in various biochemical and industrial processes. The compound has the molecular formula C12H27O5P and a molecular weight of 282.3 g/mol .
Mechanism of Action
Target of Action
Dibutyl 3-hydroxybutyl phosphate is a compound produced from the metabolism of the organophosphorus solvent, tributyl phosphate (TBP)
Mode of Action
It is known that it is produced from the metabolism of tributyl phosphate (tbp) in the presence of nadph .
Biochemical Pathways
It is known to be a metabolite of tributyl phosphate (tbp), suggesting it may be involved in the same or similar biochemical pathways .
Pharmacokinetics
It is known to be soluble in dmf (25 mg/ml), dmso (16 mg/ml), ethanol (16 mg/ml), and pbs (ph 72, 16 mg/ml) , which may influence its bioavailability.
Result of Action
It is known to be a metabolite of tributyl phosphate (tbp), suggesting it may have similar effects .
Action Environment
It is known to be stable for at least one year when stored at -20°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl-3-Hydroxybutyl Phosphate can be synthesized through the metabolism of tributyl phosphate. This process involves the incubation of tributyl phosphate with goldfish liver microsomes in the presence of NADPH, resulting in the formation of dibutyl-3-hydroxybutyl phosphate and dibutyl phosphate .
Industrial Production Methods: Industrial production of Dibutyl-3-Hydroxybutyl Phosphate typically involves the radiolysis of tributyl phosphate. This method has been shown to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Dibutyl-3-Hydroxybutyl Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce simpler organophosphorus compounds.
Scientific Research Applications
Dibutyl-3-Hydroxybutyl Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of plasticizers and other industrial chemicals.
Comparison with Similar Compounds
Tributyl Phosphate: The precursor to Dibutyl-3-Hydroxybutyl Phosphate, used in similar industrial applications.
Dibutyl Phosphate: Another metabolite of tributyl phosphate with comparable properties.
Phosphoric Acid Esters: A broader class of compounds with similar chemical structures and reactivity.
Uniqueness: Dibutyl-3-Hydroxybutyl Phosphate is unique due to its specific metabolic origin and its distinct chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
dibutyl 3-hydroxybutyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O5P/c1-4-6-9-15-18(14,16-10-7-5-2)17-11-8-12(3)13/h12-13H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBNHONKIDIOPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901008696 | |
| Record name | Dibutyl 3-hydroxybutyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89197-69-3 | |
| Record name | 4-Dibutoxyphosphoryloxybutan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089197693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl 3-hydroxybutyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Dibutyl 3-hydroxybutyl phosphate formed in fish?
A1: this compound (DBHP) is a metabolite of Tributylphosphate (TBP), a commonly used alkyl organophosphate ester. Research has shown that fish, such as Carassius carassius (goldfish) and Oryzias latipes (killifish), can metabolize TBP into DBHP. This biotransformation process primarily occurs in the liver microsomes and is catalyzed by specific enzymes, mainly cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP1A. [, ]
Q2: What is the significance of studying this compound formation?
A2: While DBHP itself might not be acutely toxic, understanding its formation and the metabolic pathways involved is crucial for several reasons.
- Biomarker of Exposure: The presence of DBHP in fish tissues can serve as a biomarker for Tributylphosphate exposure. [] This is important for monitoring environmental contamination and assessing potential risks to aquatic organisms.
- Species Differences: Researching metabolic pathways in different species helps us understand how various organisms process environmental contaminants and highlights potential differences in susceptibility. [] This knowledge is vital for developing effective conservation and risk management strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


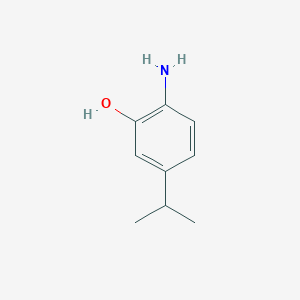
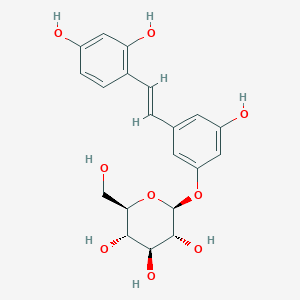
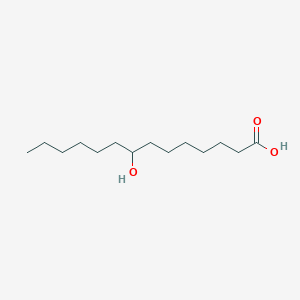
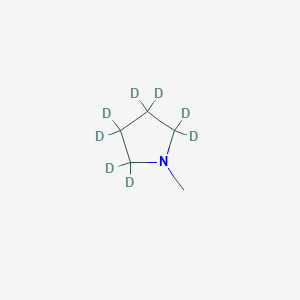
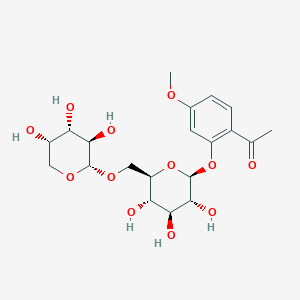

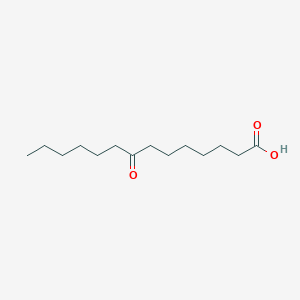
![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)
